Cas no 1019496-39-9 (4-[(thiolan-3-yl)amino]benzamide)
4-[(thiolan-3-yl)amino]benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-[(tetrahydro-3-thienyl)amino]-
- 4-[(thiolan-3-yl)amino]benzamide
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- Inchi: 1S/C11H14N2OS/c12-11(14)8-1-3-9(4-2-8)13-10-5-6-15-7-10/h1-4,10,13H,5-7H2,(H2,12,14)
- InChI Key: WALXMEOVFLTTPV-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(NC2CCSC2)C=C1
4-[(thiolan-3-yl)amino]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN7694257-250mg |
1019496-39-9 | 4-((Tetrahydrothiophen-3-yl)amino)benzamide | 250mg |
RMB 3601.60 | 2025-02-20 | ||
| Cooke Chemical | LN7694257-5g |
1019496-39-9 | 4-((Tetrahydrothiophen-3-yl)amino)benzamide | 5g |
RMB 17827.20 | 2025-02-20 | ||
| Cooke Chemical | LN7694257-500mg |
1019496-39-9 | 4-((Tetrahydrothiophen-3-yl)amino)benzamide | 500mg |
RMB 4803.20 | 2025-02-20 | ||
| Cooke Chemical | LN7694257-1g |
1019496-39-9 | 4-((Tetrahydrothiophen-3-yl)amino)benzamide | 1g |
RMB 6011.20 | 2025-02-20 | ||
| Enamine | EN300-164863-0.05g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-164863-0.1g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 0.1g |
$892.0 | 2023-05-26 | ||
| Enamine | EN300-164863-0.25g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 0.25g |
$933.0 | 2023-05-26 | ||
| Enamine | EN300-164863-0.5g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 0.5g |
$974.0 | 2023-05-26 | ||
| Enamine | EN300-164863-1.0g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-164863-2.5g |
4-[(thiolan-3-yl)amino]benzamide |
1019496-39-9 | 2.5g |
$1988.0 | 2023-05-26 |
4-[(thiolan-3-yl)amino]benzamide Suppliers
4-[(thiolan-3-yl)amino]benzamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-[(thiolan-3-yl)amino]benzamide
Introduction to 4-[(thiolan-3-yl)amino]benzamide (CAS No. 1019496-39-9)
4-[(thiolan-3-yl)amino]benzamide (CAS No. 1019496-39-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are well-known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The presence of a thiolan-3-yl moiety in its structure introduces a distinct chemical and biological profile, making it a subject of intense research interest.
The molecular structure of 4-[(thiolan-3-yl)amino]benzamide consists of a benzamide core linked to a thiolan ring via an amino group. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The thiolan ring, a five-membered heterocycle containing sulfur, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. The benzamide moiety, on the other hand, is a well-established pharmacophore that contributes to the compound's solubility and bioavailability.
In recent years, there has been growing interest in the development of novel benzamide derivatives as potential therapeutic agents. 4-[(thiolan-3-yl)amino]benzamide has been studied for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, research has indicated that benzamide derivatives can interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammatory responses.
Moreover, the sulfur-containing thiolan ring in 4-[(thiolan-3-yl)amino]benzamide has been shown to enhance the compound's interaction with biological targets due to its ability to form stable coordination complexes with metal ions. This property is particularly relevant in the context of developing metallodrugs, where metal ions serve as cofactors or therapeutic agents themselves. The unique combination of a benzamide core and a thiolan substituent makes this compound a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more accurate predictions of the binding affinity and pharmacokinetic properties of 4-[(thiolan-3-yl)amino]benzamide. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including those involved in cell signaling pathways relevant to cancer and inflammation. These computational findings have guided experimental efforts to optimize the structure for improved efficacy and reduced toxicity.
The synthesis of 4-[(thiolan-3-yl)amino]benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiolan ring typically involves cyclization reactions followed by functional group transformations to introduce the amino group at the appropriate position on the benzamide core. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance reaction efficiency and selectivity.
In terms of pharmacological evaluation, 4-[(thiolan-3-yl)amino]benzamide has been tested in various in vitro and in vivo models. Initial results have shown promising activity against certain cancer cell lines, where it demonstrated inhibitory effects on proliferation and induced apoptosis. Additionally, preclinical studies have explored its potential as an anti-inflammatory agent by assessing its ability to modulate cytokine production and reduce inflammatory mediator levels.
The potential therapeutic applications of 4-[(thiolan-3-yl)amino]benzamide extend beyond oncology and inflammation research. Its unique structural features make it a versatile scaffold for designing drugs targeting other diseases, such as neurodegenerative disorders and infectious diseases. The ability of the thiolan ring to interact with biological molecules opens up possibilities for developing novel treatments that leverage sulfur-based interactions for enhanced drug efficacy.
As research continues to uncover new biological functions of sulfur-containing compounds, 4-[(thiolan-3-yl)amino]benzamide is poised to play a significant role in future drug development strategies. Its combination of structural complexity and biological activity positions it as a valuable asset in the pharmaceutical industry's quest for innovative therapeutic solutions. Further studies are warranted to fully elucidate its mechanism of action and explore its potential clinical applications.
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